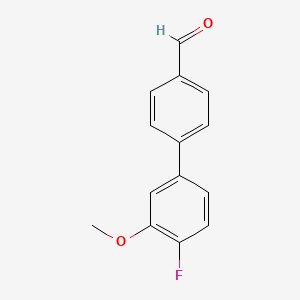

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed, where 4-fluoro-3-methoxyphenylboronic acid reacts with a suitable benzaldehyde derivative under palladium catalysis .

Another method involves the direct fluorination of 4-methoxybenzaldehyde followed by a Friedel-Crafts acylation reaction to introduce the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: 4-(4-Fluoro-3-methoxyphenyl)benzoic acid

Reduction: 4-(4-Fluoro-3-methoxyphenyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

- Starting Material : 4-fluoro-3-methoxybenzene

- Reagents : Commonly used reagents include oxidizing agents for the conversion of alcohols to aldehydes.

- Yield Optimization : Techniques such as microwave-assisted synthesis or continuous flow reactors may enhance yield and purity.

Organic Synthesis

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biochemical Studies

This compound has been investigated for its interactions with biological molecules. Its unique substituents (fluorine and methoxy groups) can influence enzyme activity and receptor binding, making it valuable in studying enzyme kinetics and mechanisms.

Medicinal Chemistry

Research indicates potential applications in drug development. The compound has shown promise as a lead compound due to its structural features that may enhance bioactivity. For instance, its derivatives have been evaluated for anticancer properties.

Anticancer Potential

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-F-3-OMeC6H4)BA | MDA-MB-231 | 2.43-7.84 | Apoptosis induction, microtubule destabilization |

| 4-(4-F-3-OMeC6H4)BA | HepG2 | 4.98-14.65 | Cell cycle arrest in G2/M phase |

In Vitro Studies

In vitro studies have shown that treatment with derivatives similar to this compound can significantly reduce cell viability in A549 lung cancer cells when exposed to TGF-β1, indicating its potential role in targeting fibrotic processes associated with cancer.

In Vivo Models

Animal studies have revealed that compounds related to this compound can alleviate symptoms of lung inflammation and fibrosis, suggesting therapeutic potential for respiratory diseases.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity . The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Vergleich Mit ähnlichen Verbindungen

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde can be compared with other similar compounds such as:

4-Fluorobenzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

4-Methoxybenzaldehyde: Lacks the fluoro group, which can influence its chemical properties and biological activity.

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde: A positional isomer with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.

These comparisons highlight the unique combination of fluoro and methoxy groups in this compound, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is an organic compound characterized by the presence of a fluoro group and a methoxy group on a benzaldehyde structure. Its molecular formula is C14H11FO2, and it is utilized in various biochemical applications due to its unique chemical properties. This compound plays a significant role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules, which contributes to its biological activity.

The biological activity of this compound largely depends on its interactions with enzymes and other cellular components. It may function as an inhibitor or substrate for specific enzymes, influencing their activity through competitive or non-competitive inhibition mechanisms. The presence of the fluoro and methoxy groups enhances its reactivity and selectivity towards certain biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, halogenated compounds with similar structural features have shown significant antibacterial and antifungal activities against various pathogens. The incorporation of electron-withdrawing groups, such as fluorine, often enhances the bioactivity of these compounds against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Not yet determined |

| Halogenated derivatives | E. coli | 8.33 - 23.15 µM |

| Other methoxy derivatives | Candida albicans | 16.69 - 78.23 µM |

Case Studies

- Antibacterial Activity : A study evaluating various monomeric alkaloids found that compounds with similar structural motifs exhibited considerable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study suggested that the presence of halogen substituents was crucial for enhancing bioactivity, indicating that this compound may exhibit similar properties due to its fluoro group .

- Enzyme Interaction Studies : Research focusing on aldehyde dehydrogenases (ALDHs) indicates that aldehydes can significantly impact enzyme function and may be involved in cancer pathology. Compounds like this compound could potentially interact with ALDHs, affecting their catalytic efficiency and binding affinity .

Synthesis and Biological Evaluation

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These synthetic approaches not only yield the compound but also facilitate the exploration of its biological activities.

In a recent study, novel iron(III) complexes derived from similar methoxy-substituted phenyl compounds were evaluated for their anticancer properties, demonstrating that structural modifications can lead to enhanced biological efficacy . This suggests that exploring derivatives of this compound could yield valuable insights into its potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLOQFLLKHLOJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.